2-amino-4-cyclopentylbutanoic acid hydrochloride
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Overview
Description
2-amino-4-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . This compound is characterized by the presence of an amino group, a cyclopentyl ring, and a butanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyclopentylbutanoic acid hydrochloride typically involves the reaction of cyclopentyl derivatives with butanoic acid derivatives under controlled conditions. One common method includes the use of cyclopentyl bromide and 2-amino-4-butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-cyclopentylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, amides, esters, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-cyclopentylbutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-amino-4-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyl ring provides hydrophobic interactions, enhancing binding affinity. The compound may also participate in covalent modification of target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-cyclohexylbutanoic acid hydrochloride
- 2-amino-4-cyclopropylbutanoic acid hydrochloride
- 2-amino-4-cyclopentylpentanoic acid hydrochloride
Uniqueness
2-amino-4-cyclopentylbutanoic acid hydrochloride is unique due to its specific structural features, including the cyclopentyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2095887-64-0 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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